![molecular formula C7H6N2O2 B061304 3-Methyl-5-(oxazol-5-yl)isoxazole CAS No. 169779-51-5](/img/structure/B61304.png)
3-Methyl-5-(oxazol-5-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-5-(oxazol-5-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Methyl-5-(oxazol-5-yl)isoxazole serves as an essential building block in organic synthesis. Its functional groups allow for the construction of more complex molecular architectures through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new materials and pharmaceuticals.
Synthetic Pathways
Recent advancements in synthetic methodologies have highlighted efficient routes to synthesize isoxazole derivatives, including this compound. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and yields, showcasing a modern approach to producing this compound and its analogs .
Biological Applications
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus . This potential makes them candidates for developing new antibacterial agents.
Anticancer Properties
Isoxazole derivatives have been extensively studied for their anticancer activities. For example, specific analogs have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as COX-1 and FLT3 . These compounds have shown promise in preclinical models for treating various cancers, including ovarian cancer and acute myeloid leukemia.
Immunomodulatory Effects
Recent research has explored the immunomodulatory effects of isoxazole derivatives. Compounds like VGX-1027 have been reported to suppress inflammatory responses and modulate immune functions, indicating their potential in treating autoimmune diseases . This aspect highlights the therapeutic versatility of isoxazoles beyond traditional antimicrobial or anticancer roles.
Case Studies
Study | Focus | Findings |
---|---|---|
Vitale et al. (2014) | Anticancer activity | Developed new isoxazoles with enhanced COX-1 selectivity; showed potent activity against ovarian cancer cell lines. |
Shaw et al. (2012) | Cytotoxicity | Synthesized N-phenyl isoxazoles; identified compounds with significant downregulation of phosphorylated STAT3 in colon cancer cells. |
Xu et al. (2015) | FLT3 inhibition | Designed N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives; demonstrated complete tumor regression in xenograft models. |
Industrial Applications
Material Science
In addition to biological applications, this compound finds utility in material science. Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors and sensors . The ability to modify its structure allows researchers to tailor materials for specific applications.
Pharmaceutical Development
The compound's potential as a precursor for pharmaceutical agents underscores its importance in drug discovery. By modifying the isoxazole framework, researchers can create derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Properties
CAS No. |
169779-51-5 |
---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-methyl-5-(1,3-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3 |
InChI Key |
FMDUYCHAMHMIEB-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=CO2 |
Synonyms |
Isoxazole, 3-methyl-5-(5-oxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.